Home > Products > Screening Compounds P65174 > N6-Threonylcarbamoyladenosine
N6-Threonylcarbamoyladenosine - 24719-82-2

N6-Threonylcarbamoyladenosine

Catalog Number: EVT-283071
CAS Number: 24719-82-2
Molecular Formula: C15H20N6O8
Molecular Weight: 412.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N6-Threonylcarbamoyladenosine (t6A) is a hypermodified nucleoside found predominantly at position 37 (A37) of tRNA molecules in all domains of life [, , , ]. Position 37 is 3'-adjacent to the anticodon, which is crucial for tRNA’s function in decoding mRNA codons during protein synthesis []. t6A, along with its derivatives, plays a critical role in ensuring accurate and efficient translation by the ribosome [, ]. Specifically, it influences the decoding process by stabilizing codon-anticodon interactions, thereby facilitating accurate protein synthesis and preventing translational frameshifting [, ]. Additionally, t6A impacts tRNA aminoacylation and translocation processes during protein synthesis [].

2-Methylthio-N6-threonylcarbamoyladenosine (ms2t6A)

Compound Description: 2-Methylthio-N6-threonylcarbamoyladenosine (ms2t6A) is a hypermodified adenosine derivative found at position 37 (A37) of tRNAs in all domains of life []. It plays a crucial role in efficient and accurate protein translation by the ribosome.

Relevance: ms2t6A is a direct derivative of N6-threonylcarbamoyladenosine, formed by the methylthiolation of t6A. This modification is catalyzed by methylthiotransferase enzymes, like MtaB in bacteria and CDKAL1 in eukaryotes [, ]. The presence of the 2-methylthio group significantly influences tRNA's interaction with the ribosome and its decoding function.

Cyclic N6-threonylcarbamoyladenosine (ct6A)

Compound Description: Cyclic N6-threonylcarbamoyladenosine (ct6A) is a chemically labile derivative of t6A found in tRNAs across bacteria, fungi, plants, and protists [].

Relevance: ct6A is a cyclized form of N6-Threonylcarbamoyladenosine and is a precursor to further modifications like ms2ct6A []. This cyclic form highlights the chemical reactivity of t6A and its potential to form diverse structures that might impact tRNA function.

2-Methylthio Cyclic N6-threonylcarbamoyladenosine (ms2ct6A)

Compound Description: 2-Methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) is a recently discovered modified nucleoside found in tRNAs from organisms like Bacillus subtilis, plants, and Trypanosoma brucei [].

Relevance: ms2ct6A is a derivative of both N6-threonylcarbamoyladenosine and its cyclic form, ct6A. It is formed through the sequential action of enzymes like TcdA and MtaB, highlighting a complex biosynthetic pathway for this modification []. The presence of ms2ct6A signifies further diversification of t6A derivatives and potentially fine-tuned tRNA functions.

N6-Hydroxynorvalylcarbamoyladenosine (hn6A)

Compound Description: N6-Hydroxynorvalylcarbamoyladenosine (hn6A) represents another modification found at position 37 of tRNAs, particularly in certain archaea [].

2-Methylthio-N6-hydroxynorvalylcarbamoyladenosine (ms2hn6A)

Compound Description: 2-Methylthio-N6-hydroxynorvalylcarbamoyladenosine (ms2hn6A) is a modified nucleoside identified in specific archaea species, particularly Methanosarcina acetivorans [].

5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U)

Compound Description: 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) is a modification often found at the wobble position 34 (U34) of tRNAs, including human tRNALys3UUU [].

Relevance: Though not directly derived from t6A, mcm5s2U is frequently found in conjunction with t6A and its derivatives in the anticodon stem loop (ASL) of tRNAs [, ]. The presence of both modifications highlights their combined influence on tRNA structure and function, particularly in codon recognition and translation fidelity.

Overview

N6-Carbamoyl-L-threonyladenosine, also known as N6-threonylcarbamoyladenosine or t6A, is a modified nucleoside that plays a crucial role in the function of transfer ribonucleic acids (tRNAs). This compound is universally found at position 37 of tRNAs that decode codons starting with adenosine, contributing significantly to the accuracy and efficiency of protein synthesis across various life forms, including bacteria, archaea, and eukaryotes .

Source and Classification

N6-Carbamoyl-L-threonyladenosine is classified as a modified nucleoside. It is derived from adenosine through a series of enzymatic modifications involving threonine and carbamoyl groups. The compound is part of the broader family of tRNA modifications that enhance the structural stability and functionality of tRNAs during translation .

Synthesis Analysis

Methods and Technical Details

The synthesis of N6-Carbamoyl-L-threonyladenosine involves several key enzymatic steps. The biosynthetic pathway begins with the conversion of threonine and bicarbonate into threonylcarbamoyl-adenylate (TC-AMP), catalyzed by the enzyme TsaC. This intermediate then reacts with adenosine to form N6-Carbamoyl-L-threonyladenosine through the action of TsaD and TsaB .

  1. Formation of TC-AMP:
    Threonine+CO2+ATPTsaCTC AMP+ADP+Pi\text{Threonine}+\text{CO}_2+\text{ATP}\xrightarrow{\text{TsaC}}\text{TC AMP}+\text{ADP}+\text{P}_i
  2. Transfer to Adenosine:
    TC AMP+AdenosineTsaD TsaBN6 Carbamoyl L threonyladenosine+AMP\text{TC AMP}+\text{Adenosine}\xrightarrow{\text{TsaD TsaB}}\text{N6 Carbamoyl L threonyladenosine}+\text{AMP}

These reactions highlight the intricate enzymatic interactions required for the biosynthesis of this important nucleoside modification.

Molecular Structure Analysis

Structure and Data

N6-Carbamoyl-L-threonyladenosine has a complex molecular structure characterized by its unique threonylcarbamoyl group attached to the adenine base. The molecular formula for N6-Carbamoyl-L-threonyladenosine is C15H20N6O8, indicating its composition includes carbon, hydrogen, nitrogen, and oxygen atoms .

The structural representation can be depicted as follows:

  • Base: Adenosine (a purine nucleoside)
  • Modification: Threonylcarbamoyl group attached at the N6 position

This modification enhances the stability of tRNA's anticodon stem-loop structure, crucial for accurate codon recognition during translation.

Chemical Reactions Analysis

Reactions and Technical Details

N6-Carbamoyl-L-threonyladenosine can undergo various chemical reactions typical for nucleotides, including oxidation, reduction, and substitution reactions. The specific conditions for these reactions often require careful control of temperature and pH to maintain compound stability.

Common reagents involved in reactions with N6-Carbamoyl-L-threonyladenosine include:

  • Oxidizing Agents: Used in oxidation reactions to modify functional groups.
  • Reducing Agents: Employed in reduction processes to alter oxidation states.
  • Nucleophiles: Participate in substitution reactions that can lead to various substituted derivatives.

The outcomes of these reactions depend on the specific reagents and conditions used, leading to a variety of potential derivatives.

Mechanism of Action

Process and Data

The mechanism of action for N6-Carbamoyl-L-threonyladenosine primarily involves its role in stabilizing tRNA structures. By modifying the anticodon stem-loop at position 37, this nucleoside enhances codon–anticodon pairing fidelity during translation.

Key aspects of its mechanism include:

  • Stabilization: The threonylcarbamoyl modification strengthens the interaction between the anticodon and codon, ensuring accurate translation.
  • Regulation: It influences cellular processes such as gene expression and metabolic pathways by affecting how tRNAs interact with ribosomes during protein synthesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N6-Carbamoyl-L-threonyladenosine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions due to its polar nature.
  • Stability: Requires controlled conditions (temperature and pH) to prevent degradation during storage or reactions.
  • Reactivity: Can participate in various biochemical reactions typical for modified nucleotides.

These properties are essential for its functionality within biological systems and for applications in biochemical research .

Applications

Scientific Uses

N6-Carbamoyl-L-threonyladenosine is utilized in various scientific applications:

  • Biochemical Research: Studied for its role in tRNA modifications and their effects on translation fidelity.
  • Synthetic Biology: Explored for potential applications in engineering tRNA molecules with enhanced properties for therapeutic purposes.
  • Genetic Studies: Investigated for insights into gene expression regulation through tRNA modifications.
Biosynthesis Pathways of N6-Carbamoyl-L-threonyladenosine (t6A)

Core Enzymatic Machinery in Bacterial Systems

The biosynthesis of t6A in bacteria involves a conserved multi-enzyme pathway that was fully elucidated through in vitro reconstitution studies. This pathway requires four essential proteins working sequentially to generate this universal tRNA modification.

Role of YrdC/Sua5 and YgjD/Kae1/Qri7 Protein Families

The YrdC/Sua5 family (TsaC in bacteria) catalyzes the initial step in t6A biosynthesis: the formation of threonylcarbamoyl-adenylate (TC-AMP) from ATP, L-threonine, and bicarbonate. This reaction occurs through an activated carbamate intermediate similar to reactions catalyzed by the HypF enzyme [1] [2]. The YgjD/Kae1/Qri7 family (renamed TsaD in bacteria) forms the catalytic core of the threonylcarbamoyl transferase complex (TCT complex) that transfers the threonylcarbamoyl moiety from TC-AMP to adenosine-37 of tRNA substrates. While Sua5/YrdC homologs are functionally interchangeable across domains, YgjD/Kae1/Qri7 family members exhibit kingdom-specific functional constraints [1] [2].

Essentiality of YeaZ and YjeE in Bacterial t6A Synthesis

Genetic and biochemical studies demonstrate that YeaZ (a TsaD paralog) and YjeE (TsaE) are indispensable for bacterial t6A formation. YeaZ acts as a structural scaffold that stabilizes the TsaD-YgjD interaction, while the ATPase YjeE provides energy for complex assembly or catalytic activation. This interdependency explains why only YgjD-YeaZ pairs from closely related bacteria form functional complexes. Deletion of any component (YgjD, YeaZ, or YjeE) in Escherichia coli results in loss of viability due to t6A deficiency, confirming their essential roles [1] [3].

In Vitro Reconstitution of t6A Biosynthesis Using Recombinant Proteins

The complete bacterial t6A pathway was biochemically validated through in vitro reconstitution using recombinant E. coli proteins: TsaC (YrdC), TsaD (YgjD), YeaZ, and TsaE (YjeE). When combined with ATP, threonine, bicarbonate, and unmodified tRNA substrates, these four proteins are necessary and sufficient to generate t6A-modified tRNA. This landmark experiment confirmed the functional roles of each component and established the two-step enzymatic mechanism: (1) TC-AMP synthesis by TsaC, and (2) carbamoyl transfer by the TsaD-YeaZ-TsaE complex [1] [3].

Table 1: Core Enzymatic Components of Bacterial t6A Biosynthesis

ProteinGeneFunctionEssentiality in E. coli
TsaC (YrdC)tsaCSynthesizes TC-AMP intermediateYes
TsaD (YgjD)tsaDCatalytic subunit of TCT complexYes
YeaZyeaZStabilizes TsaD-TsaD interactionYes
TsaE (YjeE)tsaEATPase activity for complex activationYes

Eukaryotic and Archaeal Synthesis Mechanisms

While the fundamental chemistry of t6A biosynthesis is conserved, the enzymatic machinery exhibits significant variations across evolutionary domains, reflecting kingdom-specific adaptations.

Kingdom-Specific Variations in Enzyme Complexes

Eukaryotes and archaea employ multi-subunit complexes distinct from the bacterial system. The eukaryotic cytosolic pathway centers on the conserved KEOPS complex (Kinase, Endopeptidase, and Other Proteins of Small size), composed of five subunits: Kae1, Bud32, Cgi121, Pcc1, and Gon7. Kae1 (homolog of bacterial TsaD) retains the catalytic transferase activity, while accessory subunits regulate complex assembly and substrate specificity. Archaea utilize a simplified version called the EKC complex (Endopeptidase-like Kinase Chromatin-associated), with Tcs3 (Kae1 homolog) forming the catalytic core alongside Tcs5, Tcs6, Tcs7, and Tcs8. These structural variations highlight functional optimization for distinct cellular environments [2] [7].

Mitochondrial t6A Biosynthesis Pathways and Qri7 Homologs

Mitochondria possess a streamlined t6A synthesis mechanism involving the single-protein enzyme Tcs4 (Qri7 in yeast). This mitochondrial homolog functionally replaces the multi-subunit complexes found in the cytosol. Qri7/Tcs4 is a bifunctional enzyme that catalyzes both TC-AMP synthesis and its transfer to mitochondrial tRNAs. This evolutionary reduction likely reflects the genome minimization in organelles while retaining the essential translational fidelity function of t6A. Mutations in human OSGEP (mitochondrial Qri7 homolog) cause Galloway-Mowat syndrome, linking mitochondrial t6A deficiency to neurodevelopmental disorders [2] [4] [7].

Table 2: Comparative t6A Biosynthesis Machinery Across Domains

Domain/CompartmentCatalytic CoreAccessory ProteinsUnique Features
BacteriaTsaD (YgjD)YeaZ, TsaEFour-protein complex
Eukaryotic CytosolKae1Bud32, Cgi121, Pcc1, Gon7 (KEOPS complex)Kinase regulatory subunits
ArchaeaTcs3 (Kae1)Tcs5, Tcs6, Tcs7, Tcs8 (EKC complex)Chromatin association domains
MitochondriaTcs4/Qri7NoneBifunctional single-protein pathway

Evolutionary Conservation of Biosynthetic Pathways

The t6A modification pathway represents a striking example of evolutionary conservation with domain-specific innovations.

Comparative Genomic Analysis of t6A Synthesis Genes

Comparative genomics reveals that t6A synthesis genes belong to the universal set present in nearly all sequenced genomes. The TsaC/Sua5 and TsaD/Kae1 families are particularly ancient, with orthologs detectable in >95% of bacterial, archaeal, and eukaryotic genomes. This near-universal distribution underscores the indispensable role of t6A in translational fidelity. Genomic context analysis shows frequent clustering of tsaD, tsaE, and yeaZ genes in bacteria (e.g., the yjeE-yeaZ-yjeD operon in γ-proteobacteria), suggesting co-regulation of these functionally linked components [1] [2].

Horizontal Gene Transfer and Domain-Specific Adaptations

Despite overall conservation, phylogenetic analyses reveal complex evolutionary trajectories, including horizontal gene transfer (HGT) events. The mitochondrial pathway exemplifies this: the QRI7 gene originated through bacterial-to-eukaryote HGT, replacing the ancestral eukaryotic pathway in mitochondria. Similarly, some archaeal thermophiles (e.g., Thermotoga maritima) possess bacterial-type tsaB genes likely acquired via HGT. Domain-specific gene fusions also occurred, notably in archaea where Kae1 and Bud32 are fused into a single gene (PRPK), creating a bifunctional enzyme with kinase and transferase activities [1] [3].

Historical Perspectives on Pathway Elucidation

The elucidation of t6A biosynthesis spanned five decades, evolving from early biochemical characterization to modern genetic and structural approaches.

Early Biochemical Studies (1970s–2000s)

Initial discoveries in the 1970s identified t6A as a tRNA modification requiring ATP, threonine, and bicarbonate. Seminal in vitro studies using Xenopus laevis oocytes demonstrated that t6A formation occurred in the cytoplasm and required A37 and U36 nucleotides as strict determinants. However, the enzymes remained elusive. For three decades, research relied on indirect evidence, including the characterization of t6A-deficient tRNAs from yeast SUA5 mutants (1989) and the identification of YrdC as an RNA-binding protein in E. coli (2004). The field was hindered by the essentiality of these genes in bacteria and the complexity of the modification reaction [1] [2] [3].

Breakthroughs in Genetic and Proteomic Approaches (2010s–Present)

The 2010s witnessed transformative breakthroughs through comparative genomics and proteomics. In 2009, in silico analysis identified YrdC/Sua5 as the first universal t6A synthesis factor, validated by tRNA analysis in yeast sua5Δ mutants. By 2011, proteomic studies revealed YgjD as part of an essential interaction network with YeaZ and YjeE. The pivotal 2012 in vitro reconstitution of the bacterial pathway confirmed the four-component system. Subsequent cryo-EM structures of the KEOPS complex (2015–2020) revealed mechanistic details of the carbamoyl transfer reaction. Human genetics further illuminated the pathway's biomedical significance when mutations in OSGEP (Kae1 homolog) were linked to Galloway-Mowat syndrome in 2017, confirming the essentiality of t6A in human development [1] [2] [3].

Table 3: Key Milestones in t6A Biosynthesis Pathway Discovery

Year RangeKey AdvancementsExperimental Approaches
1970s-1990sIdentification of t6A constituents (ATP, Thr, HCO₃⁻); tRNA determinants establishedIn vivo radiolabeling; microinjection assays
2000-2009Sua5/YrdC linked to t6A synthesis; YgjD identified in essential interaction networkComparative genomics; yeast genetics
2010-2014In vitro reconstitution of bacterial pathway; KEOPS complex characterizationRecombinant biochemistry; proteomics
2015-PresentMitochondrial pathway discovery; human disease links; structural biology breakthroughsCryo-EM; human genetics; LC-MS/MS quantitation

Table 4: Chemical Identifiers for N6-Carbamoyl-L-threonyladenosine (t6A)

Identifier TypeValue
Systematic Name(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid
CAS Number24719-82-2
Chemical FormulaC₁₅H₂₀N₆O₈
Molecular Weight412.35 g/mol
HMDB IDHMDB0041623
Modomics Codet6A
IUPAC NameN⁶-{[(2S,3R)-1-carboxy-2-hydroxypropyl]carbamoyl}adenosine
Common SynonymsN⁶-threonylcarbamoyladenosine; t⁶A; N⁶-carbamoylthreonyladenosine

Properties

CAS Number

24719-82-2

Product Name

N6-Carbamoyl-L-threonyladenosine

IUPAC Name

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid

Molecular Formula

C15H20N6O8

Molecular Weight

412.35 g/mol

InChI

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9-,10-,13-/m1/s1

InChI Key

UNUYMBPXEFMLNW-DWVDDHQFSA-N

SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

N(6)-(N-threonylcarbonyl)adenosine
N(6)-(N-threonylcarbonyl)adenosine, (D)-isomer
N-((9-beta-D-ribofuranosylpurin-6-yl)-carbamoyl)threonine
N-(9-(beta-D-ribofuranosyl)purin-6-ylcarbamoyl)threonine
N-(purin-6-ylcarbamoyl)-L-threonine riboside
N6-threonylcarbamoyladenosine
t(6)a

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.